molecular formula C20H27NO11 B1208485 D-Amygdalin CAS No. 51371-34-7

D-Amygdalin

Cat. No.: B1208485
CAS No.: 51371-34-7
M. Wt: 457.4 g/mol
InChI Key: XUCIJNAGGSZNQT-SWRVSKMJSA-N
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Description

D-Amygdalin (CAS 29883-15-6), chemically designated as D-mandelonitrile-β-D-gentiobioside, is a cyanogenic diglucoside found predominantly in bitter almonds (Prunus dulcis) and apricot kernels . Its molecular formula is C₂₀H₂₇NO₁₁, with a molecular weight of 457.43 g/mol . Structurally, it consists of a gentiobiose moiety (two β-D-glucose units linked via a 1→6 glycosidic bond) attached to a D-mandelonitrile aglycone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amygdalin can be synthesized through the reaction of benzaldehyde cyanohydrin with glucose under acidic conditions. The process involves the formation of a glycosidic bond between the glucose and the cyanohydrin .

Industrial Production Methods: Industrial production of amygdalin typically involves extraction from natural sources. The seeds of apricots and bitter almonds are commonly used. The extraction process includes crushing the seeds, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Properties

D-Amygdalin has been studied for its potential role in cancer treatment. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines, including those from lung, breast, prostate, and gastrointestinal cancers. The following sections detail the specific anticancer effects observed in various types of cancer.

Lung Cancer

Studies have shown that this compound can significantly induce apoptosis in lung cancer cell lines such as A549 and PC9. The compound operates through the mitochondrion-mediated apoptotic pathway, increasing the activity of caspases (caspase-3 and caspase-9) and enhancing cytochrome C release . Additionally, it has demonstrated antimetastatic properties by inhibiting the proliferation and migration of lung cancer cells .

Breast Cancer

In breast cancer research, this compound has been found to enhance apoptosis in MCF-7 and MDA-MB-231 cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins (Bax and Bcl-2). It also improves radiotherapy efficacy by inducing cell cycle arrest . Notably, a study indicated that this compound could reduce the growth of breast cancer cells in a concentration-dependent manner .

Prostate Cancer

This compound exhibits inhibitory effects on prostate cancer cell lines by inducing apoptosis and reducing tumor growth. It has been suggested that metabolic enzymes such as β-glucosidase play a crucial role in activating this compound's anticancer properties . This suggests a potential for enzyme/drug therapy strategies targeting prostate cancer.

Gastrointestinal Cancer

Research indicates that this compound can stimulate apoptosis in hepatocellular carcinoma (HepG2) cells while also enhancing the cytotoxic effects when combined with other agents like metformin . The compound has been shown to inhibit the proliferation of various gastrointestinal cancer cells through similar mechanisms involving caspase activation and modulation of apoptotic pathways .

Case Studies and Research Findings

A variety of studies have documented the effects of this compound on different cancer types:

Cancer Type Cell Line Effects Observed Mechanism
Lung CancerA549, PC9Induced apoptosis; inhibited proliferationCaspase activation; mitochondrial pathway
Breast CancerMCF-7, MDA-MB-231Increased apoptosis; improved radiotherapy efficacyModulation of Bax/Bcl-2 ratio
Prostate CancerDU-145Inhibited tumor growth; reduced metastasisEnzyme activation (β-glucosidase)
Gastrointestinal CancerHepG2Enhanced cytotoxicity; stimulated apoptosisCaspase pathway activation

Comparison with Similar Compounds

Key Characteristics:

  • Natural Source : Bitter almonds, apricot kernels, and other Prunus species .
  • Pharmacological Activity : Exhibits selective pro-apoptotic effects in cancer cells by modulating Bax/Bcl-2 protein expression and caspase-3 activation .
  • Safety Profile : Hydrolyzes enzymatically to release hydrogen cyanide (HCN), contributing to acute toxicity .

D-Amygdalin vs. L-Amygdalin (Epimeric Pair)

D- and L-Amygdalin are diastereomers differing in the stereochemistry of the mandelonitrile group.

Property This compound L-Amygdalin References
Structural Formula D-mandelonitrile-β-D-gentiobioside L-mandelonitrile-β-D-gentiobioside
Natural Occurrence Predominant form in bitter almonds Minor isomer; forms during processing
Enzymatic Hydrolysis Higher hydrolysis rate by β-glucosidase Slower hydrolysis rate
Stability Stable in acidic conditions Prone to isomerization in alkaline media
Pharmacological Effect Pro-apoptotic in cancer cells Limited studied bioactivity

Research Findings :

  • During the frying of peach kernels, this compound content increases due to thermal conversion from L-Amygdalin. Overheating (>160°C) degrades this compound .

Research Findings :

  • Neither compound has robust clinical evidence supporting efficacy in cancer treatment .

This compound vs. Prunasin (Monoglucoside Analog)

Prunasin is a monoglucoside cyanogenic compound structurally related to amygdalin.

Property This compound Prunasin References
Glycosidic Linkage β-1,6-diglucoside β-1-glucoside
Enzymatic Hydrolysis Requires two-step β-glucosidase cleavage Single-step hydrolysis
Toxicity Higher HCN release potential Lower HCN yield per molecule
Natural Distribution Bitter almonds, apricot kernels Cherry laurel, black cherry

Research Findings :

  • Prunasin is hydrolyzed faster than this compound due to its simpler structure, but total cyanide release per molecule is lower .

Biological Activity

D-Amygdalin, a naturally occurring compound found in the seeds of various fruits such as apricots and almonds, has garnered attention for its potential biological activities, particularly in cancer treatment. This article presents a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a nitriloside, which is a cyanogenic glycoside. Upon enzymatic hydrolysis, it can release hydrogen cyanide, a potent toxin. Despite its controversial nature due to toxicity concerns, numerous studies have investigated its anticancer properties and other health benefits.

Pharmacological Activities

This compound exhibits a variety of pharmacological activities:

  • Anticancer Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate (DU145 and LNCaP), cervical (HeLa), and bladder cancers (RT112) .
  • Immunomodulation : It enhances immune response by increasing T lymphocyte activity while inhibiting certain immunosuppressive factors .
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress in tissues .
  • Analgesic and Anti-inflammatory Effects : this compound has been reported to possess analgesic properties and can reduce inflammation .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Apoptosis Induction : this compound induces apoptosis in cancer cells by modulating the expression of key proteins such as Bax and Bcl-2. It activates caspase-3, leading to programmed cell death .
  • Cell Cycle Regulation : The compound has been shown to affect cell cycle progression, particularly by blocking cells in the G1 phase and reducing transition into the S phase under hypoxic conditions .
  • Inhibition of Cell Migration : In bladder cancer cells, this compound reduces adhesion and migration through modulation of focal adhesion kinase (FAK) pathways .

Case Studies

Several studies have explored the effects of this compound on different cancer types:

Cancer Type Cell Lines Concentration (mg/mL) Observed Effects Reference
ProstateDU145, LNCaP10Induction of apoptosis via caspase-3 activation
CervicalHeLa1.25–20Increased apoptosis; reduced Bcl-2 expression
BladderRT1121.25–10Limited proliferation; decreased cdk4 expression
ColonSNU-C40.25–5Reduction in growth-related gene expressions
BreastMDA-MB-231, MCF-72.5–80Decreased proliferative activity

Toxicological Considerations

While this compound shows promise in cancer therapy, its potential toxicity cannot be overlooked. High doses can lead to cyanide poisoning due to metabolic conversion. Therefore, careful dosage regulation is essential when considering its therapeutic applications .

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying D-Amygdalin in plant matrices, and how do they address matrix interference?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification due to its specificity for distinguishing this compound from its epimer (L-Amygdalin). To mitigate matrix interference, solid-phase extraction (SPE) or micellar electrokinetic chromatography (MEKC) can pre-process samples, enhancing sensitivity . Validation parameters (e.g., linearity, LOD/LOQ) must adhere to ICH guidelines.

Q. How do sample preparation methods influence the accuracy of this compound quantification in apricot kernels?

  • Methodological Answer : Enzymatic deactivation (e.g., via blanching) is critical to prevent endogenous β-glucosidases from hydrolyzing this compound during extraction. Freeze-drying followed by methanol extraction under controlled pH (4–5) maximizes recovery. Post-extraction purification using C18 cartridges reduces lipid interference .

Q. What are the key challenges in standardizing this compound reference materials for pharmacokinetic studies?

  • Methodological Answer : Epimerization during storage or processing requires strict temperature control (≤4°C) and inert atmospheres. Purity validation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures batch consistency. Collaborative studies across labs are recommended to establish inter-lab reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound stability under thermal processing?

  • Methodological Answer : Studies show this compound initially increases during mild heating (60–80°C) due to L→D epimerization but degrades above 100°C. Conflicting data arise from variations in heating duration, moisture content, and analytical methods. Controlled isothermal studies with real-time HPLC monitoring are needed to model degradation kinetics .

Q. What experimental designs optimize the preparative separation of this compound from complex plant extracts?

  • Methodological Answer : High-speed counter-current chromatography (HSCCC) with a solvent system of ethyl acetate–butanol–water (3:2:5 v/v) achieves high purity (>95%). Fraction collection must be timed using UV-triggered thresholds, and purity confirmed via tandem MS .

Q. How does this compound epimerization impact its pharmacological profile, and how can this be systematically studied?

  • Methodological Answer : Comparative in vitro assays (e.g., cytotoxicity on cancer cells) using purified D- and L-forms under identical conditions can isolate epimer-specific effects. Pharmacokinetic studies in animal models should track epimer ratios in plasma via LC-MS/MS, controlling for endogenous β-glucosidase activity .

Q. What statistical approaches are recommended for correlating this compound content with phytochemical or colorimetric data in processed samples?

  • Methodological Answer : Multivariate regression (e.g., PLS-R) links HPLC-quantified this compound levels with color indices (L*, a*, b*). Cross-validation and bootstrap resampling ensure robustness, as demonstrated in studies linking a* (red-green) values with this compound content during thermal processing .

Q. How can researchers address reproducibility challenges in in vivo studies of this compound’s metabolic fate?

  • Methodological Answer : Standardize gut microbiota profiles in animal models via controlled diets or gnotobiotic systems, as microbial β-glucosidases significantly influence cyanide release. Dose–response curves should account for inter-species metabolic differences, validated by stable isotope tracing .

Q. Data Contradiction & Synthesis

Q. Why do some studies report stable total amygdalin (D+L) content during processing, while others observe degradation?

  • Methodological Answer : Stability depends on processing parameters. For example, steam blanching deactivates enzymes, preserving total amygdalin, while dry roasting induces Maillard reactions that degrade both forms. Meta-analyses should stratify studies by processing type, temperature, and analytical methodology .

Q. How can conflicting cytotoxicity data for this compound in cancer cell lines be reconciled?

  • Methodological Answer : Variations in cell line sensitivity (e.g., HCT-116 vs. MCF-7), culture conditions (hypoxia vs. normoxia), and metabolite detection methods (e.g., LC-MS vs. colorimetric CN⁻ assays) contribute to discrepancies. Harmonized protocols from organizations like NCCLS improve cross-study comparability .

Q. Methodological Frameworks

Q. What criteria should guide the formulation of research questions on this compound’s biosynthetic pathways?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “How do transcriptional regulators of CYP79 and UGT85A1 genes influence this compound accumulation in Prunus species?” Integrate transcriptomics and metabolomics while ensuring ethical sourcing of plant materials .

Q. How can multi-omics approaches elucidate this compound’s role in plant-environment interactions?

  • Methodological Answer : Combine RNA-seq to identify stress-responsive genes (e.g., under herbivory), LC-MS/MS for amygdalin quantification, and microbiome profiling to assess rhizosphere interactions. Data integration tools like MixOmics or WGCNA can identify hub genes/metabolites .

Properties

IUPAC Name

2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCIJNAGGSZNQT-SWRVSKMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name amygdalin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Amygdalin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031434
Record name DL-Amygdalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111
Record name AMYGDALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

51371-34-7, 29883-15-6
Record name DL-Amygdalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amygdalin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYGDALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

223-226 °C
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-111
Record name AMYGDALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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